2-Methylbenzhydrol

Descripción

Nomenclature and Chemical Classification of 2-Methylbenzhydrol

The precise naming and classification of a chemical compound are fundamental to understanding its properties and reactivity. This section details the systematic and common names for this compound, its position among related compounds, and the stereochemical designations of its enantiomers.

This compound is known by several names, which are used interchangeably in chemical literature. The systematic IUPAC name for this compound is (2-methylphenyl)phenylmethanol. nih.govfishersci.se This name clearly indicates the presence of a methanol (B129727) group substituted with both a phenyl group and a 2-methylphenyl (o-tolyl) group.

Common synonyms for this compound include:

o-Methylbenzhydrol nih.gov

Phenyl(2-tolyl)methanol nih.gov

(2-Methylphenyl)phenylcarbinol lookchem.com

2-Methyldiphenylmethanol lookchem.com

Phenyl-o-tolyl-methanol lookchem.com

The compound is also identified by its CAS Registry Number: 5472-13-9. nih.gov

Table 1: Systematic and Common Synonyms of this compound

| Type of Name | Synonym |

|---|---|

| IUPAC Name | (2-methylphenyl)phenylmethanol |

| Common Name | This compound |

| Common Name | o-Methylbenzhydrol |

| Common Name | Phenyl(2-tolyl)methanol |

| Common Name | (2-Methylphenyl)phenylcarbinol |

| Common Name | 2-Methyldiphenylmethanol |

| Common Name | Phenyl-o-tolyl-methanol |

This compound is a derivative of benzhydrol (also known as diphenylmethanol), which is a secondary alcohol with the formula (C₆H₅)₂CHOH. sciencemadness.org this compound is specifically a mono-substituted derivative, where a methyl group is attached to the ortho position of one of the phenyl rings. lookchem.com This substitution distinguishes it from its parent compound and from other isomers such as 3-methylbenzhydrol and 4-methylbenzhydrol. The presence of the methyl group influences the electronic and steric properties of the molecule, which in turn affects its reactivity and physical properties. researchgate.net Benzhydrols, as a class, are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netiucr.org

The central carbon atom in this compound, which is bonded to a hydrogen atom, a hydroxyl group, a phenyl group, and a 2-methylphenyl group, is a chiral center. ontosight.ai This chirality means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. nih.govkhanacademy.org These enantiomers are designated as (R)-2-Methylbenzhydrol and (S)-2-Methylbenzhydrol based on the Cahn-Ingold-Prelog priority rules. libretexts.org

The assignment of the R or S configuration depends on the spatial arrangement of the substituents around the chiral center. libretexts.org While the physical and chemical properties of the individual enantiomers are identical in an achiral environment, they can exhibit different biological activities and interactions in a chiral environment. nih.gov The synthesis of enantiomerically enriched this compound is an area of interest in stereoselective synthesis. researchgate.net

Positioning of this compound within Benzhydrol Derivatives

Historical Context and Significance in Chemical Synthesis

The development of synthetic methodologies for benzhydrols and their derivatives is intertwined with the broader history of organic synthesis. This section provides a look into the early preparations of benzhydrols and the evolution of synthetic routes leading to asymmetrically substituted derivatives like this compound.

The parent compound, benzhydrol, has been synthesized through various methods for over a century. Early preparations often involved the reduction of benzophenone (B1666685). orgsyn.org Some of the historical methods for synthesizing benzhydrol include:

Reduction of benzophenone with sodium amalgam. orgsyn.org

Reduction with zinc dust in an alkaline solution. orgsyn.org

Electrolytic reduction. orgsyn.org

These early methods laid the groundwork for the synthesis of more complex benzhydrol derivatives. The characterization of these compounds was initially based on melting point, boiling point, and classical chemical tests. Modern analytical techniques have since provided a more detailed understanding of their structure and properties.

The synthesis of unsymmetrically substituted benzhydrols like this compound requires more controlled synthetic strategies than the simple reduction of a symmetric ketone. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with o-tolualdehyde, or the reaction of o-tolylmagnesium bromide with benzaldehyde (B42025), would both yield this compound after workup.

More recent advancements in synthetic chemistry have provided more sophisticated and selective methods. These include:

Catalytic asymmetric reduction of 2-methylbenzophenone (B1664564) to produce enantiomerically enriched (R)- or (S)-2-Methylbenzhydrol.

The use of organometallic reagents in addition to carbonyl compounds. ontosight.ai

Direct catalytic hydroxylation of C-H bonds, which represents a more atom-economical approach. acs.org

A patented process describes the synthesis of a benzhydrol derivative, 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol, through the reduction of the corresponding benzophenone with sodium borohydride (B1222165). google.comepo.org This illustrates a modern application of ketone reduction to produce complex benzhydrol derivatives. The synthesis of this compound can also be achieved through the reduction of 2-methylbenzophenone.

The evolution of these synthetic methods reflects the broader trends in organic chemistry towards greater efficiency, selectivity (including stereoselectivity), and sustainability.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 5472-13-9 | C₁₄H₁₄O |

| Benzhydrol | 91-01-0 | C₁₃H₁₂O |

| Benzophenone | 119-61-9 | C₁₃H₁₀O |

| (R)-2-Methylbenzhydrol | Not available | C₁₄H₁₄O |

| (S)-2-Methylbenzhydrol | 134439-07-9 | C₁₄H₁₄O |

| 3-Methylbenzhydrol | 5472-14-0 | C₁₄H₁₄O |

| 4-Methylbenzhydrol | 1517-63-1 | C₁₄H₁₄O |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg |

| o-Tolualdehyde | 529-20-4 | C₈H₈O |

| o-Tolylmagnesium bromide | 932-31-0 | C₇H₇BrMg |

| Benzaldehyde | 100-52-7 | C₇H₆O |

| 2-Methylbenzophenone | 131-58-8 | C₁₄H₁₂O |

| Sodium borohydride | 16940-66-2 | NaBH₄ |

Early Preparations and Characterization of Benzhydrols

Current Research Landscape and Emerging Trends Pertaining to this compound

The contemporary research landscape involving this compound is characterized by its application in the synthesis of pharmaceuticals, the development of novel synthetic methodologies, and its use in mechanistic studies.

Key Intermediate in Pharmaceutical Synthesis this compound and its derivatives are crucial intermediates in the production of several pharmacologically active compounds. Notably, it is a precursor in the synthesis of Nefopam, a non-opioid analgesic and muscle relaxant. google.comepo.org Patented synthetic routes describe the reaction of 2-chloromethylbenzophenone with methylethanolamine, followed by the reduction of the resulting benzophenone derivative with sodium borohydride to yield a this compound derivative, which is a key step towards the final drug molecule. google.comepo.org It is also used as a USP reference standard for quality tests and assays related to compounds like Orphenadrine Citrate.

Advancements in Synthetic Methodologies Emerging trends in organic synthesis focus on efficiency and sustainability, with this compound and related structures playing a role in the development of new reactions.

Dehydrative Coupling Reactions: Research has focused on the direct, catalytic dehydrative substitution of benzhydrols. researchgate.net These Brønsted acid-catalyzed reactions use the alcohol as an electrophile precursor for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, representing a more atom-economical approach compared to traditional methods. researchgate.net

Direct Azidation: Methodologies for the direct conversion of benzhydryl alcohols to the corresponding azides have been developed using reagents like azidotrimethylsilane (B126382) (TMSN3) with a Brønsted acid catalyst. researchgate.net This transformation is significant for creating valuable synthetic intermediates. The use of continuous-flow reactors for such reactions is an emerging trend to enhance safety and scalability. researchgate.net

Deuterium (B1214612) Labeling: The synthesis of isotopically labeled compounds is crucial for mechanistic studies and drug metabolism research. A specific method for the reductive deuteration of 2-methylbenzophenone using magnesium and deuterium oxide (D₂O) has been established to produce α-deutero-o-methyl-benzhydrol. orgsyn.org

Role in Mechanistic and Catalytic Studies The reactivity of this compound and its precursor, 2-methylbenzophenone, makes them subjects of mechanistic investigations.

Oxidation Kinetics: Kinetic studies on the oxidation of p-methyl benzhydrol by N-chlorosuccinimide have been performed to elucidate reaction mechanisms. ijcrt.org Such studies suggest a mechanism that involves the transfer of a hydride ion in the rate-determining step and show the formation of a complex between the oxidant and the substrate. ijcrt.org

Photochemistry: The precursor, 2-methylbenzophenone, is utilized in photochemical reactions. Through a process of light-induced photoenolization, it can generate highly reactive hydroxy-o-quinodimethane intermediates, which can then be used in cycloaddition reactions to synthesize complex polycyclic structures. researchgate.net This highlights a modern trend of using light energy to activate otherwise inert C-H bonds. researchgate.net

Table 2: Summary of Research Findings on this compound and Related Compounds

| Research Area | Key Finding | Significance |

|---|---|---|

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of Nefopam and is a reference standard for Orphenadrine. google.comepo.org | Demonstrates its established value in the pharmaceutical industry. |

| Synthetic Methodology | Used in Brønsted acid-catalyzed dehydrative reactions for C-C, C-N, C-O, and C-S bond formation. researchgate.net | Advances sustainable and atom-economical synthetic strategies. |

| Direct Azidation | Can be converted directly to an azide (B81097) derivative using TMSN3 and an acid catalyst, with potential for flow chemistry applications. researchgate.net | Provides safer and more efficient routes to synthetically useful azide compounds. |

| Isotope Labeling | α-deutero-o-methyl-benzhydrol can be synthesized via reductive deuteration of 2-methylbenzophenone. orgsyn.org | Enables the creation of labeled compounds for mechanistic and metabolic studies. |

| Kinetics and Mechanism | Oxidation studies reveal evidence for hydride transfer mechanisms and substrate-oxidant complex formation. ijcrt.org | Contributes to a fundamental understanding of reaction pathways for benzhydrols. |

| Photochemistry | The precursor, 2-methylbenzophenone, undergoes photoenolization to form reactive intermediates for cycloadditions. researchgate.net | Explores the use of light to drive complex chemical transformations. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2-methylphenyl)phenylmethanol |

| (R)-2-Methylbenzhydrol |

| (S)-2-Methylbenzhydrol |

| 2-chloromethylbenzophenone |

| This compound |

| 2-methylbenzophenone |

| α-deutero-o-methyl-benzhydrol |

| Azidotrimethylsilane |

| Benzhydrol |

| Magnesium |

| Methylethanolamine |

| N-chlorosuccinimide |

| Nefopam |

| Orphenadrine Citrate |

| p-methyl benzhydrol |

| Phenyl |

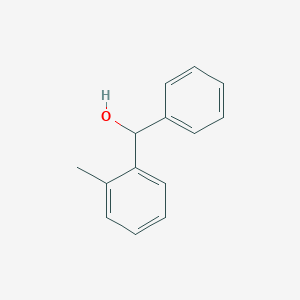

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXXJOHFRHBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884169 | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-13-9 | |

| Record name | 2-Methylbenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-o-tolylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZBN87Y7J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 2 Methylbenzhydrol

Contemporary Approaches to 2-Methylbenzhydrol Synthesis

The synthesis of this compound, a significant intermediate in the pharmaceutical and chemical industries, can be achieved through various contemporary methods. lookchem.com These approaches primarily involve Grignard reagent addition to a ketone precursor or the reduction of a corresponding ketone. Each pathway offers distinct advantages and is subject to specific mechanistic principles and optimization strategies to enhance yield and stereoselectivity.

Grignard Reagent Addition Strategies for Benzhydrol Synthesis

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds, making them suitable for the synthesis of benzhydrols from benzophenones. wikipedia.org

Methylmagnesium Bromide Addition to 2-Methylbenzophenone (B1664564): Mechanistic Insights

The reaction of methylmagnesium bromide with 2-methylbenzophenone is a key method for synthesizing this compound. The reaction proceeds through a nucleophilic addition mechanism where the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. acs.orgresearchgate.net

Kinetic studies have revealed that the reaction can proceed via two pathways: one that is first-order in methylmagnesium bromide (CH₃MgBr) and another that is first-order in dimethylmagnesium ((CH₃)₂Mg). acs.org The presence of these two species is governed by the Schlenk equilibrium. wikipedia.orgacs.org The addition of magnesium bromide can shift this equilibrium, influencing the dominant reactive species. acs.org Initially, both species contribute significantly to the alkylation process. acs.org The mechanism involves the formation of a complex between the Grignard reagent and the ketone, which then rearranges to form the product. acs.org While the reaction becomes more complex as it progresses due to interactions between the product and the Grignard reagent species, the initial steps are crucial for the formation of the desired alcohol. acs.org

A general representation of the Grignard reaction mechanism is as follows:

Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an ether solvent to form methylmagnesium bromide.

Nucleophilic Attack: The methylmagnesium bromide adds to the carbonyl group of 2-methylbenzophenone.

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an acid to yield this compound. nasa.gov

A study on the synthesis of this compound reported a 61.8% yield based on the starting benzaldehyde (B42025), with the final product having a melting point of 90.0°C. nasa.gov

Optimization of Reaction Conditions for Enhanced Enantiomeric Excess

Achieving high enantiomeric excess (ee) is often a critical goal in the synthesis of chiral molecules like this compound. Optimization of reaction conditions is key to maximizing the stereoselectivity of the synthesis.

Several strategies can be employed to enhance the enantiomeric excess in benzhydrol synthesis:

Chiral Catalysts: The use of chiral ligands in conjunction with metal catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, asymmetric transfer hydrogenation using ruthenium catalysts has been explored for the synthesis of chiral benzhydrols, although this method sometimes yields only moderate enantiomeric excess.

Biocatalysis: Engineered enzymes, such as ketoreductases expressed in microorganisms like E. coli, can provide high enantioselectivity. This chemoenzymatic approach has been shown to achieve over 99% ee for the synthesis of (S)-4-chlorobenzhydrol.

Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a reaction. Lowering the temperature can enhance enantioselectivity by exploiting the small differences in activation energies for the formation of the two enantiomers.

Photoinduced Catalysis: Photoinduced transition metal catalysis represents an emerging strategy for asymmetric synthesis. researchgate.net This approach utilizes light to excite a transition metal complex, which then catalyzes the enantioselective transformation. researchgate.net

Table 1: Factors Influencing Enantiomeric Excess in Benzhydrol Synthesis

| Factor | Description | Potential for High Enantiomeric Excess |

| Chiral Catalysts | Transition metal complexes with chiral ligands. | Moderate to High |

| Biocatalysis | Use of enzymes or whole-cell systems. | Very High |

| Solvent | The polarity and coordinating ability of the solvent. | Variable |

| Temperature | Lower temperatures often favor higher ee. | Moderate to High |

| Photoinduced Catalysis | Utilizes light to drive enantioselective reactions. | High |

Reductive Synthesis Routes to this compound

An alternative to Grignard addition is the reduction of the corresponding ketone, 2-methylbenzophenone, to this compound. chemguide.co.uk

Clemmensen Reduction of 2-Methylbenzophenone

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. pw.live In the context of 2-methylbenzophenone, a direct Clemmensen reduction would yield 2-methyldiphenylmethane (B1215975), not this compound. nasa.govvulcanchem.com The reaction proceeds under strongly acidic conditions. There are two proposed mechanisms: a carbanionic mechanism involving direct attack of zinc on the carbonyl carbon, and a carbenoid mechanism that occurs on the surface of the zinc. jkchemical.com

While the Clemmensen reduction itself is not a direct route to this compound, it is a relevant transformation of the precursor ketone. nasa.gov

Sodium Borohydride (B1222165) Reduction of Ketones to Benzhydrols

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. masterorganicchemistry.comnumberanalytics.com The reduction of 2-methylbenzophenone with sodium borohydride provides a direct and efficient route to this compound. google.comepo.org

The mechanism of sodium borohydride reduction involves the following steps:

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride anion (BH₄⁻) attacks the electrophilic carbonyl carbon of the ketone. pressbooks.publibretexts.org This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. numberanalytics.compressbooks.pub

Protonation: The resulting alkoxide is then protonated by a protic solvent (like methanol (B129727) or water) or by the addition of a mild acid in a workup step to yield the final alcohol product. chemguide.co.ukmasterorganicchemistry.com

The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol. chemguide.co.ukzenodo.org The use of excess sodium borohydride is common to ensure the complete reduction of the ketone. zenodo.org A patent describes a process for producing a derivative of this compound where the precursor ketone is reduced with sodium borohydride, highlighting the industrial applicability of this method. google.comepo.orggoogle.com In one instance, a 96% yield was reported for the reduction of a substituted 2-methylbenzophenone to the corresponding benzhydrol. google.com

Table 2: Comparison of Reductive Methods for 2-Methylbenzophenone

| Method | Reagents | Product | Conditions |

| Clemmensen Reduction | Zinc amalgam (Zn/Hg), concentrated HCl | 2-Methyldiphenylmethane | Strongly acidic |

| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄), alcohol solvent | This compound | Mild, typically alcoholic solution |

Reductive Deuteration Techniques for α-Deutero-o-methyl-benzhydrol

The synthesis of α-deutero-o-methyl-benzhydrol, a deuterium-labeled form of this compound, is accomplished through the reductive deuteration of the corresponding ketone. orgsyn.org This process is a direct method for producing α-deuterated alcohols. orgsyn.org A notable technique involves the use of magnesium (Mg) and deuterium (B1214612) oxide (D₂O). orgsyn.orgresearchgate.net

A practical umpolung strategy for the reductive deuteration of ketones utilizes a Mg/BrCH₂CH₂Br/D₂O system. orgsyn.org This method is efficient, providing α-deuterated alcohols in good yields with almost complete incorporation of deuterium. orgsyn.org A key advantage is the requirement of only 1.5 equivalents of D₂O, whereas other methods often necessitate a large excess. orgsyn.org The reaction proceeds smoothly for substrates with electron-donating groups, resulting in yields ranging from 48-86%. orgsyn.org

The procedure for synthesizing α-deutero-o-methyl-benzhydrol involves reacting 2-methylbenzophenone with magnesium turnings and 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF). orgsyn.org After heating, D₂O is added, and the reaction is stirred. orgsyn.org The resulting solid product is then purified using column chromatography on silica (B1680970) gel. orgsyn.org This method has been shown to produce α-deutero-o-methyl-benzhydrol with a high yield (73%) and 98% deuterium incorporation. orgsyn.org

Table 1: Synthesis of α-Deutero-o-methyl-benzhydrol

| Reactants | Reagents | Solvent | Yield | Deuterium Incorporation |

|---|---|---|---|---|

| 2-Methylbenzophenone | Mg, BrCH₂CH₂Br, D₂O | THF | 73% | 98% |

This table summarizes the key components and results of the reductive deuteration of 2-methylbenzophenone to yield α-deutero-o-methyl-benzhydrol. orgsyn.org

Catalytic Hydrogenation and Other Reduction Methods

Catalytic hydrogenation is a fundamental method for the reduction of ketones to alcohols, including the synthesis of this compound from 2-methylbenzophenone. Various catalysts and conditions can be employed to achieve this transformation.

One approach involves the use of ruthenium complexes as precatalysts for the homogeneous hydrogenation of simple ketones. researchgate.net For instance, [RuCl₂(phosphane)₂(1,2-diamine)] complexes have proven to be excellent for this purpose. researchgate.net The reaction is typically carried out in a 2-propanol solution containing an alkaline base. researchgate.net This system demonstrates a preference for reducing a C=O bond over a C=C bond. researchgate.net

Another method utilizes a cobalt(II) complex with an amine(imine)diphosphine PN(H)NP ligand for the asymmetric transfer hydrogenation of ketones. lookchem.com This reaction uses 2-propanol as both the solvent and hydrogen source and is activated by a base. lookchem.com This cobalt complex has demonstrated good reactivity, achieving a turnover number (TON) of up to 555 and an enantiomeric excess (ee) of up to 91% for certain ketones. lookchem.com

Manganese-catalyzed asymmetric transfer hydrogenation of ketones offers another route. lookchem.com By using a manganese complex with a chiral PxNy-type ligand and 2-propanol as the hydrogen source, various ketones can be enantioselectively hydrogenated to produce chiral alcohols with up to 95% ee. lookchem.com

The reduction of 2-methylbenzophenone can also be achieved using sodium borohydride. ijcrt.org

Mechanistic Investigations of this compound Transformations

Reaction Kinetics and Rate Law Determinations

Studies on Oxidation Kinetics, e.g., with N-Chlorosuccinimide

The oxidation of p-methylbenzhydrol by N-chlorosuccinimide (NCS) in an aqueous acetic acid medium has been studied to understand its kinetics. ijcrt.org In the absence of mineral acids but in the presence of a phosphotungstic acid (PTA) catalyst, the reaction exhibits first-order dependence on NCS and fractional-order dependence on both p-methylbenzhydrol and PTA. ijcrt.org The reaction product is the corresponding p-methylbenzophenone. ijcrt.org The study indicated that the reaction does not involve the formation of free radicals. ijcrt.org

The rate of the reaction decreases as the dielectric constant of the medium increases. ijcrt.org The addition of Cu²⁺ ions accelerates the reaction rate, while Mn²⁺ ions have a retarding effect. ijcrt.org The variation in H⁺ ion concentration does not significantly change the rate constant. ijcrt.org

Influence of Catalysts on Reaction Rates and Pathways

Catalysts play a crucial role in influencing the rate and pathway of chemical reactions. chemguide.co.uklibretexts.org They provide an alternative reaction route with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. chemguide.co.uklibretexts.org

In the oxidation of p-methylbenzhydrol with NCS, phosphotungstic acid (PTA) acts as an efficient and environmentally friendly catalyst. ijcrt.org The reaction shows a fractional-order dependence on the PTA concentration, indicating the catalyst's direct involvement in the rate-determining step. ijcrt.org

The concentration of the catalyst itself is a key factor. ajpojournals.orgresearchgate.net Generally, increasing the catalyst concentration provides more active sites for reactants, leading to more frequent collisions and an increased reaction rate. ajpojournals.orgresearchgate.net However, there is often an optimal concentration beyond which the rate may not significantly improve or could even decrease due to factors like catalyst aggregation. ajpojournals.orgresearchgate.net

Different types of catalysts can lead to different reaction pathways and products. For instance, in the hydrogenation of ketones, the choice of metal catalyst (e.g., ruthenium, cobalt, manganese) and ligands can determine the stereoselectivity of the reaction, leading to the formation of specific enantiomers of the alcohol product. researchgate.netlookchem.com

Elucidation of Organic Reaction Mechanisms Relevant to this compound

Understanding the mechanism of a reaction is fundamental to controlling its outcome. Organic reaction mechanisms can generally be classified as radical, cationic, or anionic. mnstate.edu

In the context of transformations involving this compound, several mechanistic aspects have been investigated. For the oxidation of p-methylbenzhydrol by NCS catalyzed by PTA, a mechanism involving the transfer of a hydride ion in the rate-determining step has been proposed. ijcrt.org

Dehydrative substitution reactions of benzhydrols, including this compound, can proceed via an Sₙ1 mechanism. researchgate.net This involves the protonation of the alcohol, followed by the formation of a stable benzhydrylium ion intermediate. researchgate.net This intermediate can then react with various nucleophiles. researchgate.net For example, the azidation of benzhydrol derivatives with azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalytic amount of a Brønsted acid like HBF₄·OEt₂ proceeds through such a mechanism to form diarylazidomethanes. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-Deutero-o-methyl-benzhydrol |

| N-Chlorosuccinimide |

| 2-Methylbenzophenone |

| Magnesium |

| Deuterium oxide |

| 1,2-Dibromoethane |

| Tetrahydrofuran |

| Sodium borohydride |

| Phosphotungstic acid |

| Ruthenium |

| Cobalt |

| Manganese |

| Azidotrimethylsilane |

| Tetrafluoroboric acid diethyl etherate |

Nucleophilic Substitution Reactions at Benzhydryl Carbons

Stereochemical Control and Asymmetric Synthesis Strategies

Given that this compound is a chiral molecule, the control of its stereochemistry is a critical aspect of its synthesis, particularly for applications where a single enantiomer is required. wikipedia.org Enantioselective synthesis aims to produce one enantiomer in excess over the other, a process achieved through asymmetric induction. wikipedia.org

The most common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of its prochiral precursor, 2-methylbenzophenone. This transformation is typically accomplished using chiral catalysts that create a chiral environment, favoring the approach of the reducing agent to one of the two enantiotopic faces of the carbonyl group. libretexts.org

Highly effective results have been achieved using transition metal catalysts, particularly ruthenium complexes, coordinated with chiral ligands. acs.org For example, ruthenium catalysts modified with chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or its derivatives, in combination with a chiral diamine, can hydrogenate various benzophenone (B1666685) derivatives to their corresponding chiral benzhydrols with excellent enantiomeric excess (ee), often exceeding 99%. acs.orgresearchgate.net The specific enantiomer (R or S) produced can be controlled by selecting the appropriate enantiomer of the chiral ligand. libretexts.org

| Catalyst Precursor | Chiral Ligand | Reducing Agent | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (S)-BINAP / (S,S)-DPEN | H₂ / Base | >98% | acs.org |

| trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂ | (R,R)-TsDPEN | H₂ in 2-propanol/t-BuOK | High ee | acs.org |

| Not specified | RUCY™-XylBINAP | H₂ (Autoclave) | >99% | researchgate.net |

The successful enantioselective synthesis of benzhydrols has spurred significant research into the development of new and more efficient chiral catalysts. buchler-gmbh.com The dominant approach involves the use of a metal center, most commonly ruthenium, paired with a C₂-symmetric chiral ligand. acs.org

The development of these catalysts focuses on several key aspects:

Ligand Design: Chiral bisphosphine ligands, such as BINAP and its analogues (e.g., XylBINAP), are widely used. Their rigid atropisomeric backbone creates a well-defined chiral pocket around the metal center. researchgate.net

Chiral Diamines: The addition of chiral diamines, like 1,2-diphenylethylenediamine (DPEN), often works in synergy with the metal and phosphine ligand to enhance both reactivity and enantioselectivity. acs.org

Organocatalysis: An alternative to metal-based systems is the field of organocatalysis, where a small chiral organic molecule accelerates the reaction. wikipedia.org For reductions, chiral organocatalysts can activate the reducing agent or the substrate to achieve enantioselectivity.

These strategies have moved beyond academic interest and are crucial in the industrial synthesis of fine chemicals and pharmaceuticals where enantiomeric purity is paramount. numberanalytics.com

| Ligand Class | Example Ligand | Key Structural Feature |

|---|---|---|

| Chiral Bisphosphines | BINAP | Axial chirality (atropisomerism) |

| Chiral Diamines | DPEN (1,2-diphenylethylenediamine) | Point chirality at two stereocenters |

| Chiral Amino Alcohols | (1R,2S)-(-)-Ephedrine | Used as catalysts or precursors to other ligands |

| Chiral Auxiliaries | Derivatives of menthol (B31143) or tartaric acid | Temporarily attached to the substrate to direct reaction stereochemistry. |

Advanced Applications and Derivatization of 2 Methylbenzhydrol

Utilization of 2-Methylbenzhydrol as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. ontosight.ai Its chemical structure, featuring a reactive hydroxyl group and two phenyl rings, one of which is substituted with a methyl group, allows for diverse chemical transformations. ontosight.ai This makes it a valuable precursor in multi-step synthetic pathways.

Precursor in Pharmaceutical Synthesis

The utility of this compound is particularly prominent in the pharmaceutical industry, where it functions as an intermediate in the creation of various therapeutic agents. lookchem.comontosight.ai Its structural motif is a key component in the architecture of several biologically active compounds.

This compound and its derivatives are instrumental in the development of tropane (B1204802) analogs, a class of compounds known for their interaction with the dopamine (B1211576) transporter (DAT). guidechem.commdpi.com For instance, 4-Methyl-α-phenylbenzenemethanol, a related compound, is utilized in the synthesis of tropane analogs designed to inhibit binding at the dopamine transporter. guidechem.com The synthesis of these analogs is a key area of research in the quest for potent and selective dopamine transporter inhibitors. nih.govnih.gov Tropane alkaloids themselves are a well-established class of compounds with significant physiological effects. thegoodscentscompany.com

This compound is a key intermediate in the synthesis of Nefopam, a non-opioid analgesic and antidepressant. google.comgoogle.com The synthesis of Nefopam and its analogs often involves the use of benzhydrol derivatives. ijpsr.comresearchgate.netrsc.org Specifically, 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol, a derivative of this compound, is a direct precursor to Nefopam. google.comgoogle.com The synthesis process can involve the reaction of 2-chloromethylbenzophenone with methylethanolamine, followed by reduction to the corresponding benzhydrol. google.comgoogle.com Various synthetic routes have been explored to optimize the production of these precursors. google.commolaid.com

Development of Tropane Analogs and Dopamine Transporter Inhibitors

Intermediate in Fine Chemical Production

Beyond pharmaceuticals, this compound is a valuable intermediate in the broader fine chemical industry. lookchem.comechemi.comsniharexports.com It serves as a starting material for producing diphenylmethane (B89790) derivatives through reduction reactions. lookchem.com These derivatives are, in turn, used in the synthesis of a variety of other organic compounds. lookchem.com The production of such specialty chemicals is crucial for numerous industrial applications.

Role in Material Science Applications

The applications of this compound extend into the realm of material science, where it contributes to the development of new polymers and materials. ontosight.ai

This compound and its derivatives are used in the synthesis of polymers. ontosight.ai While specific details on the direct polymerization of this compound are not extensively documented in the provided results, the broader class of benzhydrols and related aromatic alcohols are known to be incorporated into polymer structures. The synthesis of specialized polymers, such as hypercrosslinked polymers and hydrogels, often involves the use of various functionalized monomers and crosslinkers. rsc.orgnih.govmdpi.com The reactivity of the hydroxyl group in this compound suggests its potential as a monomer or a modifying agent in polymer synthesis to impart specific properties to the resulting material.

Derivatization Strategies of this compound

The chemical structure of this compound, featuring a reactive secondary alcohol group and two aromatic rings, serves as a versatile scaffold for a multitude of chemical transformations. These derivatization strategies allow for the introduction of diverse functional groups, leading to the synthesis of novel compounds with varied properties and potential applications. Key strategies include the formation of ethers, the synthesis of azide (B81097) derivatives, conversion to hydrocarbon analogues, and the introduction of other functionalities such as amines and carboxylic acids.

Formation of Benzhydryl Ethers

The hydroxyl group of this compound is a prime site for etherification. Standard synthetic methodologies for ether formation, such as the Williamson ether synthesis, are applicable. mdpi.com This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. mdpi.com For a sterically hindered alcohol like this compound, this typically requires reaction with a less hindered primary alkyl halide to be effective.

Another established method is the acid-catalyzed dehydration of alcohols. However, this technique is most effective for producing symmetrical ethers from primary alcohols and is often complicated by competing elimination reactions that form alkenes, particularly with secondary and tertiary alcohols. mdpi.com

A specific application of ether formation from this compound is its reaction with tropine. This etherification yields the compound tropinyl 2-methyl-benzhydryl ether hydrobromide, demonstrating the utility of this compound as a building block for more complex molecules. nih.gov

| Ether Synthesis Method | Description | Applicability to this compound |

| Williamson Ether Synthesis | An alkoxide ion nucleophilically displaces a halide from an alkyl halide (SN2). | Highly useful. The this compound alkoxide should be reacted with a primary alkyl halide to minimize competing elimination reactions. |

| Acid-Catalyzed Dehydration | Two alcohol molecules combine with the elimination of water, catalyzed by a strong acid. mdpi.com | Limited applicability due to the secondary nature of the alcohol, which favors alkene formation via an E1 mechanism. |

| Alkoxymercuration-Demercuration | An alkene is treated with an alcohol and a mercury salt, followed by reduction. | Not directly applicable for converting this compound itself, but a method to form ethers from an alkene precursor and an alcohol. |

Synthesis of Azide Derivatives

The conversion of the hydroxyl group of this compound into an azide functional group is a significant transformation, as azides are versatile intermediates for synthesizing nitrogen-containing compounds, such as amines and triazoles. researchgate.netprepchem.com

A direct and efficient method for the azidation of benzhydrols involves the use of a Brønsted acid catalyst. researchgate.net In this reaction, this compound is treated with azidotrimethylsilane (B126382) (TMSN3) in the presence of a catalytic amount of a Brønsted acid like tetrafluoroboric acid diethyl ether complex (HBF4·OEt2). researchgate.netresearchgate.net This transformation proceeds with high yields and demonstrates remarkable tolerance for a wide range of other functional groups. researchgate.net The reaction mechanism is believed to proceed via an SN1 pathway, where the acid protonates the hydroxyl group, leading to the formation of a stable benzhydrylium cation intermediate, which is then trapped by the azide nucleophile. researchgate.net Research has shown that even enantiomerically enriched this compound can undergo this reaction, although it results in a racemic mixture of the azide product. researchgate.netresearchgate.net

| Reactants | Catalyst | Key Features | Reference |

| Benzhydryl Alcohols, TMSN3 | HBF4·OEt2 (substoichiometric) | High yields, excellent functional group tolerance, SN1 mechanism. researchgate.net | researchgate.netresearchgate.net |

| Tertiary Aliphatic Alcohols, TMSN3 | B(C6F5)3·H2O, Nitro Compounds (cocatalyst) | Broad substrate scope for tertiary alcohols. savemyexams.com | savemyexams.com |

To address the safety concerns associated with the use of potentially explosive azide compounds, continuous-flow reactor technology has been applied to the azidation of alcohols. researchgate.netprepchem.com This approach offers enhanced safety due to the small reaction volumes, superior control over reaction conditions, and improved scalability. prepchem.com In a typical setup, a solution of the alcohol and azidotrimethylsilane (TMSN3) is passed through a heated column packed with a recyclable solid acid catalyst, such as Amberlyst-15. prepchem.comsmolecule.com This method has been successfully used for the direct azidation of various alcohols, yielding a wide array of azide-functionalized compounds. prepchem.com The synthesized azides can be used in subsequent continuous-flow reactions, such as copper-catalyzed "click" reactions to form triazoles or reductions to produce amines. researchgate.netprepchem.com The scalability of this technique has been demonstrated by producing multi-gram quantities of azides with high efficiency. researchgate.net

Brønsted Acid-Catalyzed Azidation

Conversion to Hydrocarbon Analogues (e.g., 2-Methyldiphenylmethane)

The deoxygenation of this compound to its corresponding hydrocarbon, 2-Methyldiphenylmethane (B1215975), is a fundamental transformation. This can be accomplished through several reductive methods. nih.govthermofisher.com One classical approach is the Clemmensen reduction, which is typically used for ketones but can also reduce the corresponding alcohol. thermofisher.com

A particularly effective method involves the use of a hypophosphorous acid and iodine mixture in acetic acid. nih.govmdpi.com This system serves as a novel and efficient reducing agent for benzhydrols, affording the corresponding diphenylmethane derivatives in high yields. mdpi.com The reaction can be performed at moderate temperatures (e.g., 60°C) and is competitive with other deoxygenation methods in terms of cost, ease of execution, and yield. mdpi.com

| Reduction Method | Reagents | Key Features | Reference |

| Hypophosphorous Acid-Iodine | H3PO2, I2, Acetic Acid | High yields (can be quantitative), mild conditions (40-60°C), cost-effective. mdpi.com | nih.govmdpi.com |

| Hydrogenolysis | H2, Catalyst | A standard method for converting benzyl (B1604629) alcohols to hydrocarbons. thermofisher.com | thermofisher.com |

| Clemmensen Reduction | Zn(Hg), HCl | Typically used for ketones but applicable to the corresponding alcohols. thermofisher.com | thermofisher.com |

Introduction of Other Functional Groups (e.g., Amines, Carboxylic Acids)

The scaffold of this compound can be further elaborated to include other important functional groups like amines and carboxylic acids through multi-step synthetic sequences.

Introduction of Amines: A primary route to introduce an amine group is through the reduction of the corresponding azide derivative. researchgate.netprepchem.com As described in section 3.2.2, this compound can be efficiently converted to 2-azido-1-methyl-1-phenyl-methane. This azide can then be reduced to the primary amine, (2-methylphenyl)phenylmethanamine. A common reagent used for this transformation is triphenylphosphine (B44618) (PPh3) in what is known as the Staudinger reaction, which proceeds in good yields. researchgate.net

Introduction of Carboxylic Acids: A carboxylic acid group can be introduced onto the aromatic ring through an oxidation reaction. This typically involves a two-step process starting from this compound. First, the alcohol is reduced to the hydrocarbon 2-Methyldiphenylmethane (as detailed in section 3.2.3). Subsequently, the methyl group on the tolyl ring of 2-Methyldiphenylmethane can be oxidized to a carboxylic acid. nih.govthermofisher.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) under alkaline conditions can be used to effect this transformation, yielding 2-(phenylmethyl)benzoic acid. nih.govthermofisher.com Another potential pathway involves the photo-carboxylation of 2-methylbenzophenone (B1664564), a close derivative of this compound, which reacts with CO2 under UV light to yield 2-benzoylbenzeneacetic acid.

Biological Activities and Pharmacological Relevance of 2 Methylbenzhydrol and Its Derivatives

Pharmacological Profiling of 2-Methylbenzhydrol

Recent studies have brought to light the potential pharmacological properties of this compound and its derivatives, indicating a range of biological activities. ontosight.aiontosight.ai These compounds have been investigated for their antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai While research is still in the experimental stages, the existing data suggests that this compound could serve as a foundational structure for the development of new therapeutic agents. ontosight.ai

Antioxidant Properties

Antioxidants are crucial for protecting cells from the damage caused by oxidative stress. Some benzhydrol derivatives have demonstrated the ability to act as antioxidants, helping to neutralize harmful free radicals. ontosight.ai The antioxidant capacity of phenolic compounds, which share structural similarities with benzhydrol derivatives, is well-documented and often involves scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. agriculturejournals.cznih.gov For instance, studies on various phenolic compounds have shown a direct correlation between their structure and their radical scavenging abilities. agriculturejournals.cz The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. mdpi.comnih.gov While specific studies detailing the antioxidant mechanism of this compound are limited, the general antioxidant properties of the broader benzhydrol class suggest its potential in this area. ontosight.ai

Anti-inflammatory Effects

Inflammation is a natural defense mechanism, but chronic inflammation can lead to various diseases. nih.gov Benzhydrol derivatives have been noted for their potential anti-inflammatory effects. ontosight.ai The anti-inflammatory action of certain compounds can involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and cyclooxygenase (COX) enzymes. nih.govdovepress.com For example, some compounds exert their anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical signaling pathways in the inflammatory process. nih.gov The design of novel benzophenone (B1666685) derivatives has also been explored for their anti-inflammatory activity, with some compounds showing potent effects in reducing edema. nih.gov Although direct evidence for this compound's anti-inflammatory mechanism is still emerging, the activity of related structures provides a strong basis for its potential in this therapeutic area. ontosight.ai

Antimicrobial Activities

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. plos.org Benzhydrol and its derivatives have been part of this search, with several studies investigating their efficacy against a range of pathogens. ontosight.aiontosight.ai

Studies on mono- and di-methyl substituted benzhydrols and benzophenones have revealed antimicrobial activity against various Gram-positive and Gram-negative bacteria. researchgate.netallenpress.com Interestingly, some benzhydrol derivatives have demonstrated better activity against Gram-positive bacteria compared to the antibiotic ciprofloxacin. researchgate.net However, one study reported that ortho-methylbenzhydrol, a close relative of this compound, lacked antimicrobial activity against the tested strains. researchgate.netallenpress.com In contrast, other derivatives have shown broad-spectrum potential. The efficacy of antimicrobial compounds can be influenced by factors such as their lipophilicity, which affects their ability to penetrate bacterial cell membranes. mdpi.com Some novel antibiotics have demonstrated the ability to kill both Gram-positive and Gram-negative bacteria through dual-targeting mechanisms. nih.gov

Table 1: Antimicrobial Activity of Selected Benzhydrol Derivatives

| Compound | Target Microorganism | Activity |

| ortho-Methylbenzhydrol | Various bacteria and yeasts | No activity observed researchgate.netallenpress.com |

| para-Methylbenzhydrol | Various bacteria and yeasts | No activity observed researchgate.netallenpress.com |

| meta-Dimethylbenzhydrol | Pseudomonas aeruginosa, Micrococcus luteus, and others | Active allenpress.com |

| para-Dimethylbenzhydrol | Staphylococcus aureus | Active allenpress.com |

In addition to antibacterial properties, some benzhydrol derivatives have been evaluated for their antifungal activity. smolecule.com A study screening twelve mono and symmetrical dimethyl substituted benzhydrol and benzophenone derivatives tested them against two yeast species. allenpress.com While specific results for this compound were not detailed, the broader class of compounds showed some level of activity. allenpress.com The mechanism of antifungal action for some related compounds involves the disruption of the fungal cell membrane's integrity. Terpenes, another class of natural compounds, have also been widely studied for their antifungal properties, with mechanisms including the inhibition of ergosterol (B1671047) biosynthesis. scielo.br

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry, known as the structure-activity relationship (SAR). wikipedia.orgcollaborativedrug.com By systematically modifying the chemical structure of a compound, medicinal chemists can enhance its desired biological effects and potency. wikipedia.orgdrugdesign.org This process is crucial in the development of new drugs. youtube.com

For benzhydrol and benzophenone derivatives, SAR studies have provided insights into how different substituents and their positions on the phenyl rings influence their antimicrobial and anti-inflammatory activities. For example, a comparative analysis of structurally similar compounds has shown that specific modifications can lead to superior potency and a broader spectrum of activity. The synthesis of various derivatives allows for the evaluation of how changes in the molecular structure, such as the addition of different chemical groups or the alteration of existing ones, impact their biological function. nih.govmdpi.compensoft.net

In the context of antimicrobial activity, the position of a methyl group on the benzhydrol structure can significantly affect its efficacy. As noted earlier, ortho-methylbenzhydrol was found to be inactive, while other isomers demonstrated antimicrobial properties, highlighting the importance of the substituent's location. researchgate.netallenpress.com Similarly, in the development of anti-inflammatory agents, the presence and position of certain functional groups on the benzophenone scaffold have been strongly linked to the inhibition of prostaglandin (B15479496) production. nih.gov The ultimate goal of these SAR studies is to identify the key structural features responsible for the observed biological effects, which can then be used to design and synthesize more effective and targeted therapeutic agents. collaborativedrug.comdrugdesign.org

Investigation of Enzymatic Inhibition Potentials

This compound has been noted in chemical and pharmacological fields for its potential as a structural backbone in the development of new therapeutic agents. allenpress.com Scientific interest has extended to its possible pharmacological properties, including its role as a potential inhibitor of enzymes involved in various disease pathways. allenpress.com While the compound is recognized as a metabolite of the antihistamine Orphenadrine, detailed studies focusing specifically on the enzymatic inhibition potential of this compound and its derivatives are limited in publicly available literature. allenpress.com The broader class of benzhydrol-related compounds has been investigated for various enzyme interactions; for example, certain benzophenone derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov However, specific IC₅₀ values and detailed mechanistic studies for this compound itself are not extensively documented in the reviewed sources.

Correlation of Molecular Structure with Biological Activity

The relationship between the molecular structure of this compound derivatives and their biological effects is most clearly demonstrated in antimicrobial studies. The position of the methyl group on the benzhydrol framework plays a critical role in determining the compound's antimicrobial efficacy.

A comparative study of mono-methyl substituted benzhydrols revealed significant differences in activity based on the isomer:

ortho-Methylbenzhydrol and para-Methylbenzhydrol showed a complete lack of antimicrobial activity against a panel of thirteen bacteria and two yeasts. allenpress.comresearchgate.net

meta-Methylbenzhydrol , in contrast, demonstrated inhibitory activity against two specific bacteria, Micrococcus roseus and Mycobacterium phlei. allenpress.com

This demonstrates a clear structure-activity relationship (SAR), where the placement of the methyl group at the meta position is crucial for conferring antimicrobial properties, whereas the ortho and para positions render the molecule inactive under the tested conditions. allenpress.com Furthermore, the study noted that increasing the lipophilicity by introducing methyl groups, without adding excessively bulky side chains, was a key consideration in the compound design. allenpress.com The parent compound, benzhydrol (lacking a methyl group), showed narrow-spectrum activity, inhibiting only Mycobacterium phlei. allenpress.com This suggests that the addition of a methyl group at the meta-position can modulate and, in some cases, enhance the spectrum of activity.

Design and Synthesis of Biologically Active Derivatives

The synthesis of biologically active derivatives of this compound has been primarily driven by the goal of investigating their pharmacological potential, particularly as antimicrobial agents. Standard synthetic procedures have been employed to create a series of mono- and di-methyl substituted benzhydrols for biological screening. allenpress.comallenpress.com

The general synthesis of this compound, which serves as a precursor or parent compound in these studies, can be achieved through the reaction of benzaldehyde (B42025) with an appropriate Grignard reagent like methyl magnesium bromide, followed by the reduction of the resulting ketone. allenpress.com This foundational structure is then modified to produce various derivatives. For antimicrobial testing, ortho-, meta-, and para-methylbenzhydrols, along with symmetrically dimethyl-substituted benzhydrols, were specifically synthesized to assess how the location and number of methyl groups impact biological activity. allenpress.com These syntheses were not aimed at creating a commercial drug but at producing compounds for research to establish structure-activity relationships. allenpress.com

In Vitro and In Vivo Pharmacological Investigations

Pharmacological investigations of this compound and its derivatives have been predominantly conducted through in vitro models, with a strong focus on antimicrobial screening.

In Vitro Investigations:

A key study evaluated the in vitro antimicrobial activity of several methyl-substituted benzhydrols against a panel of Gram-positive and Gram-negative bacteria and two yeasts. allenpress.com The results showed varied efficacy among the derivatives. Notably, meta-methylbenzhydrol and meta-dimethylbenzhydrol were among the active compounds, while ortho- and para-methylbenzhydrol were inactive. allenpress.comresearchgate.net The parent benzhydrol molecule showed activity against only one of the tested microorganisms. allenpress.com The most effective compounds in the broader study, which also included benzophenone derivatives, were ortho-methylbenzophenone and para-dimethylbenzhydrol, indicating that both the oxidation state of the central carbon (alcohol vs. ketone) and the substitution pattern are key determinants of activity. allenpress.com

The table below summarizes the observed antimicrobial activity for selected benzhydrol derivatives from the study.

| Compound | Microorganism Inhibited |

|---|---|

| Benzhydrol | Mycobacterium phlei |

| ortho-Methylbenzhydrol | None |

| meta-Methylbenzhydrol | Micrococcus roseus, Mycobacterium phlei |

| para-Methylbenzhydrol | None |

| meta-Dimethylbenzhydrol | Bacillus cereus, Micrococcus luteus, Micrococcus roseus, Mycobacterium phlei, Proteus vulgaris |

| para-Dimethylbenzhydrol | Bacillus cereus, Micrococcus luteus, Micrococcus roseus, Mycobacterium phlei, Proteus vulgaris, Pseudomonas aeruginosa, Candida albicans |

In Vivo Investigations:

Despite the promising results from in vitro antimicrobial studies, there is a lack of available data from in vivo pharmacological investigations for this compound and its derivatives in the reviewed scientific literature. While in vivo models are crucial for determining the therapeutic potential and pharmacokinetic profiles of new compounds, such studies for this specific class of molecules have not been widely published. scielo.org.mxnih.gov Therefore, the translation of the observed in vitro antimicrobial activity into a whole-organism context remains to be explored.

Advanced Analytical and Computational Studies of 2 Methylbenzhydrol

Spectroscopic and Chromatographic Characterization

The comprehensive characterization of 2-Methylbenzhydrol relies on a suite of sophisticated analytical techniques. These methods provide detailed information about its molecular structure, weight, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like this compound. slideshare.netweebly.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and three-dimensional structure. weebly.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. slideshare.net For instance, the protons on the aromatic rings will appear in a different region of the spectrum compared to the methyl and hydroxyl protons. The integration of the peak areas provides a ratio of the number of protons of each type. Furthermore, the splitting patterns of the signals (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons and reveal how the different groups are connected within the molecule. slideshare.net

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, respectively, providing unambiguous structural assignment. weebly.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 125 - 145 |

| CH-OH | ~5.8 | ~75 |

| Ar-CH₃ | ~2.3 | ~20 |

| OH | Variable (depends on concentration and solvent) | - |

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. savemyexams.com In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, which can knock off an electron to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₄H₁₄O), the expected molecular weight is approximately 198.26 g/mol . nih.govsigmaaldrich.com

The molecular ion is often unstable and can fragment into smaller, charged species. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification. Common fragmentation pathways for this compound may involve the loss of a water molecule (H₂O) from the alcohol group, cleavage of the bond between the two aromatic rings, or the loss of a methyl group. libretexts.org The most abundant fragment ion often corresponds to a particularly stable carbocation. chemguide.co.uk For example, a prominent peak at m/z 119 is observed in the mass spectrum of this compound, which can be attributed to the stable tropylium (B1234903) ion or a related structure. nih.gov Another significant peak at m/z 105 is also commonly seen. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

|---|---|---|

| Molecular Ion [M]⁺ | 198 | C₁₄H₁₄O⁺ |

| Fragment Ion | 183 | [M - CH₃]⁺ |

| Fragment Ion | 180 | [M - H₂O]⁺ |

| Fragment Ion | 119 | [C₉H₇]⁺ |

| Fragment Ion | 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| Fragment Ion | 77 | [C₆H₅]⁺ |

Data sourced from PubChem. nih.gov

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, resulting in a characteristic IR spectrum. In the IR spectrum of this compound, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. core.ac.uk The C-H stretching vibrations of the aromatic rings and the methyl group appear in the region of 2850-3100 cm⁻¹. libretexts.org Additionally, characteristic absorptions for the C-O stretching of the alcohol and the C=C stretching of the aromatic rings are also present. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org Molecules with conjugated π systems, such as the aromatic rings in this compound, absorb UV or visible light, promoting electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The absorption of UV radiation by this compound is primarily due to π → π* transitions within the benzene (B151609) rings. The presence of the hydroxyl and methyl substituents on the aromatic rings can cause a slight shift in the wavelength of maximum absorption (λ_max) compared to unsubstituted benzene. units.it The resulting spectrum can be used to confirm the presence of the aromatic chromophores.

Table 3: Characteristic IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Absorption Region/Wavelength | Assignment |

|---|---|---|

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch (alcohol) |

| IR Spectroscopy | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| IR Spectroscopy | 2850-2960 cm⁻¹ | Aliphatic C-H stretch (methyl) |

| IR Spectroscopy | 1000-1260 cm⁻¹ | C-O stretch (alcohol) |

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. pharmacopoeia.ru

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. pharmacopoeia.ru A sample of this compound is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. The purity of this compound can be determined by the presence of a single major peak in the resulting chromatogram. avantorsciences.com GC can also be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification of components. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase. biosynth.com It is particularly useful for non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. biosynth.com The purity is assessed by the symmetry and number of peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of purity. umich.edulibretexts.orgwikipedia.org A small spot of the sample is applied to a plate coated with an adsorbent material (stationary phase), and a solvent (mobile phase) is allowed to move up the plate by capillary action. wikipedia.org The separation is based on the differential adsorption of the components onto the stationary phase. The purity of this compound can be inferred by the presence of a single spot after visualization, often under UV light. libretexts.orgwikipedia.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. libretexts.org

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Gas Chromatography (GC) | High-boiling liquid on an inert solid support | Inert gas (e.g., He, N₂) | Partitioning based on volatility and interaction with the stationary phase |

| High-Performance Liquid Chromatography (HPLC) | Nonpolar (e.g., C18) | Polar solvent mixture (e.g., acetonitrile (B52724)/water) | Partitioning between the mobile and stationary phases |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Theoretical and Computational Chemistry

In addition to experimental techniques, theoretical and computational methods play a crucial role in understanding the molecular properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. albany.edu It has become a powerful tool in computational chemistry for predicting a wide range of molecular properties. albany.eduwiley-vch.de For this compound, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net

Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MESP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MESP map can identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and chemical reactivity. DFT can also be used to predict spectroscopic properties, such as vibrational frequencies (for comparison with experimental IR spectra) and NMR chemical shifts, which can aid in the interpretation of experimental data. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Carbon Dioxide |

| Ethene |

| Tropine |

| Diphenylmethane (B89790) |

| Acetic Acid |

| Hypophosphorous Acid |

| Iodine |

| Orphenadrine Citrate |

| Diphenhydramine Hydrochloride |

| Dimethylglyoxime |

| 2-Chlorobenzoic Acid |

| Diphenylmethanol |

| 4-Aminopyridine |

| Methylbenzhydrol |

| 2-Hydroxy-4-methoxy-2'-methylbenzophenone |

| Thiouracil |

| Etoposide |

| 1-Hexene |

| Cyclohexylamine |

| 4-Methylbenzophenone |

| 2,2-dimethoxy-2-phenylacetophenone |

| Methyl-2-benzoylbenzoate |

| 1-hydrocyclohexylphenylketone |

| 4-Methylbenzhydrol |

| 1,2,3,4-tetrahydronaphthalene |

Density Functional Theory (DFT) Calculations for Molecular Properties

Geometries and Vibrational Frequencies

The precise three-dimensional arrangement of atoms and their vibrational characteristics are fundamental to understanding a molecule's identity and behavior. The geometry of this compound has been determined through single-crystal X-ray diffraction, providing definitive data on its solid-state conformation. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate optimized molecular geometries and predict harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. researchgate.net The process involves finding the minimum energy structure on the potential energy surface. The eigenvalues of the mass-weighted Hessian matrix at this minimum correspond to the squares of the normal mode vibrational frequencies. libretexts.org For a non-linear molecule like this compound, this analysis yields 3N-6 normal modes of vibration, where N is the number of atoms. libretexts.org

Table 1: Crystal Structure Data for (2-Methylphenyl)(phenyl)methanol

| Parameter | Value |

|---|---|

| Formula | C14H14O |

| Space Group | R -3 :H |

| a | 23.013 Å |

| b | 23.013 Å |

| c | 10.6067 Å |

| α | 90° |

| β | 90° |

| γ | 120° |

Data sourced from the Crystallography Open Database. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. caltech.edu Advanced computational methods, such as those employing hybrid functionals in DFT, are used to model the electronic distribution within this compound. numberanalytics.com These studies calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and is used to predict the electronic transitions observed in UV-absorption spectra. researchgate.net

By calculating the potential energy surface (PES) for a reaction, chemists can predict reaction mechanisms, activation energies, and reaction rates. numberanalytics.com For example, studies on the related compound o-methylbenzophenone have used DFT to clarify photo- and electro-carboxylation reaction mechanisms, identifying the most likely pathways for CO2 addition. mdpi.com Such analyses can reveal regioselectivity and the thermodynamic feasibility of different reaction pathways, providing insights into how this compound might behave in similar chemical transformations. mdpi.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. oregonstate.edu For a flexible molecule like this compound, numerous conformers can exist, each with a different relative energy. uci.edu It is crucial to identify all low-energy conformations, as the molecule exists as a mixture of these, and the reacting conformation may not be the one with the absolute lowest energy. uci.edu